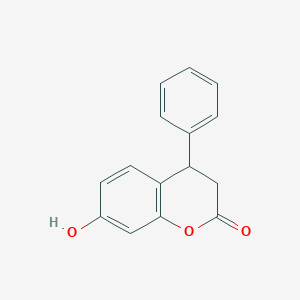

7-hydroxy-4-phenyl-2-chromanone

Description

7-Hydroxy-4-phenyl-2-chromanone (C₁₅H₁₂O₄) is a chromanone derivative characterized by a hydroxyl group at position 7, a phenyl substituent at position 4, and a ketone group at position 2 of the benzopyran scaffold. This compound has garnered significant attention due to its pharmacological versatility, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities . Synthesized via microwave-assisted strategies or classical condensation reactions, it is typically isolated as a white solid with a melting point of 123–125°C . Its molecular structure enables interactions with biological targets such as acetylcholinesterase (AChE) and mTOR, making it a scaffold of interest in drug discovery .

Properties

IUPAC Name |

7-hydroxy-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-8,13,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHAXRIFTRBSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-80-5 | |

| Record name | MLS000738116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxy-4-phenyl-2-chromanone can be synthesized through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Pechmann Condensation

The compound is synthesized via Pechmann condensation between resorcinol and benzyl acetoacetate under acidic conditions ( ). Concentrated H₂SO₄ or trifluoroacetic acid (TFA) catalyzes the cyclization, yielding 7-hydroxy-4-phenyl-2-chromanone in 94% yield (m.p. 215°C) ( ).

Key steps :

-

Ester activation : The ketone carbonyl is protonated, enhancing electrophilicity.

-

Friedel-Crafts alkylation : Resorcinol’s C-5 attacks the activated carbonyl, forming a σ-complex.

-

Lactonization : Intramolecular esterification closes the pyran ring ( ).

Acetylation of the 7-Hydroxyl Group

The phenolic -OH undergoes acetylation with acetyl chloride in DMF, producing 2-oxo-4-phenyl-2H-chromen-7-yl acetate ( ).

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| Acetyl chloride, NaOH | RT, 3 hours | 75% | Acetate derivative (m.p. 180°C) |

Mechanism : Base-mediated nucleophilic acyl substitution ( ).

Fries Rearrangement

The acetate derivative undergoes Fries rearrangement with AlCl₃ at 143°C, yielding 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one ( ).

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| AlCl₃ | 143°C | 2 hrs | 68% |

Outcome : Migration of the acetyl group to the C-8 position, confirmed by ¹H NMR (δ 2.56 ppm, singlet for CH₃) ( ).

Michael Addition and Lactonization

In the presence of TFA, this compound participates in Michael addition with α,β-unsaturated ketones, forming 4',7-dihydroxy-4-phenyl-chroman-2-ones ( ).

Mechanism :

-

Dienone formation : Acid-catalyzed rearrangement generates a conjugated dienone.

-

Nucleophilic attack : Resorcinol attacks the β-position of the dienone.

-

Lactonization : Cyclization yields the chromanone product ( ).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring at C-7 undergoes halogenation and nitration . For example, bromination at C-8 produces 7-bromo-3-(4-hydroxyphenyl)-4H-chromen-4-one in 20% yield ( ).

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, H₂SO₄ | C-8 | 20% |

| Methoxylation | CH₃I, K₂CO₃ | C-7 | 68% |

Characterization :

Pyrano-Chromene Derivatives

Reaction with ethyl acetoacetate in DMF/NaOEt yields 8-methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione , a fused heterocycle with antitumor activity ( ).

| Reagents | Conditions | Yield | Biological Activity (MIC) |

|---|---|---|---|

| Ethyl acetoacetate | Reflux | 75% | 0.007–3.9 µg/mL (Antimicrobial) |

Spectroscopic Characterization

Scientific Research Applications

Medicinal Chemistry Applications

7-Hydroxy-4-phenyl-2-chromanone has been studied for its antioxidant and anticancer properties. Research indicates that compounds derived from chromone scaffolds possess effective chemoprotective capabilities, which are crucial in the prevention and treatment of cancer. For instance, studies have shown that certain derivatives exhibit potent antioxidant activity and can inhibit the growth of cervical cancer cells by inducing apoptosis and affecting the cell cycle .

Case Study: Antioxidative Stress and Anticancer Activity

In a study evaluating novel chromone compounds, several derivatives of this compound demonstrated significant antioxidative stress capabilities. Compounds like 2f and 2j were particularly noted for their anticancer effects, showing inhibition of cell invasion and growth in cervical cancer models .

Fluorescence Applications

The unique structure of this compound makes it an excellent candidate for use as a fluorescent probe . Coumarin derivatives are known for their strong fluorescence properties, which are valuable in various applications including:

- Biological Imaging : The compound's ability to function as a fluorescent marker allows for visualization in cellular studies.

- Molecular Probes : Coumarin-based fluorescent probes have been utilized in detecting specific ions or molecules in biological systems .

Case Study: Fluorescent Properties

Research has reported that derivatives such as 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one exhibit high excitation and emission spectra, making them suitable for applications in solid-state lighting and solar energy conversion . These compounds have been characterized by their emission quantum yields and spectral range, indicating their potential utility in biochemical research.

Synthesis Techniques

The synthesis of this compound has been optimized through various methods, including the Pechmann condensation method. Recent studies have focused on improving yield and efficiency using different Lewis acids as catalysts. For example, trifluoroacetic acid has been identified as an effective catalyst for synthesizing this compound under optimal conditions .

Summary of Biological Activities

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| Antioxidant | Protects cells from oxidative stress; potential use in cancer prevention |

| Anticancer | Inhibits growth of cancer cells; induces apoptosis |

| Antimicrobial | Exhibits antibacterial properties against various pathogens |

| Anti-inflammatory | Reduces inflammation; potential use in treating inflammatory diseases |

Mechanism of Action

The mechanism of action of 7-hydroxy-4-phenyl-2-chromanone involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it has been shown to inhibit sirtuin-2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases, which plays a role in regulating cellular processes such as aging and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among chromanone derivatives include substitutions at positions 3, 5, 6, and 8, as well as modifications to the hydroxyl or phenyl groups. These changes significantly alter solubility, bioavailability, and biological activity.

Table 1: Physicochemical Properties of 7-Hydroxy-4-Phenyl-2-Chromanone and Analogs

Notes:

- Chlorine/Methoxy Substitutions : Halogenation (e.g., 6-Cl in 3b) enhances electrophilicity and enzyme inhibition (e.g., AChE), while methoxy groups (e.g., 6-OCH₃ in ) improve lipophilicity and membrane permeability .

- Thiomorpholinomethyl Group: Introducing sulfur-containing groups (e.g., in 11a) boosts antioxidant activity and esterase inhibition due to radical scavenging and hydrogen bonding .

- Trifluoromethyl Groups : CF₃ substitution (e.g., in ) enhances metabolic stability by resisting oxidative degradation, a strategy borrowed from bioisosteric replacements .

Pharmacological Activities

Anticancer Activity

- This compound: Inhibits mTOR via apoptosis induction at non-micromolar concentrations, outperforming analogs like 3m in specificity .

- 2-(4-Chlorophenyl)-6-methoxychroman-4-one : Exhibits alkylating properties, disrupting DNA replication in cancer cells .

Enzyme Inhibition

- 5,7-Dihydroxy-8-(thiomorpholinomethyl) Derivative (11a): Shows dual inhibition of AChE and butyrylcholinesterase (BChE) (IC₅₀ < 10 µM), attributed to its ability to form hydrogen bonds with catalytic triads .

- 6-Chloro-4',7-dihydroxy-4-phenyl-chroman-2-one (3b) : Higher AChE inhibitory activity than the parent compound due to chlorine’s electron-withdrawing effects .

Antioxidant Capacity

- 4',7-Dihydroxyflavanone (DFV): A natural analog with two hydroxyl groups, demonstrates superior radical scavenging (EC₅₀ = 2.1 µM) compared to mono-hydroxylated derivatives .

Bioavailability and Solubility

- This compound: Moderate water solubility (logP ~2.5) and bioavailability (Score: 0.55) .

- 5,7-Dihydroxy-8-(thiomorpholinomethyl) Derivative: Improved solubility (logP ~1.5) due to polar thiomorpholine substituents .

- 4',7-Dihydroxyflavanone (DFV): High water solubility (logP ~1.8) and oral bioavailability (Score: 0.56), ideal for oral formulations .

Biological Activity

7-Hydroxy-4-phenyl-2-chromanone, also known as 7-hydroxyflavone, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The chemical formula for this compound is , and it possesses a chromanone backbone with a hydroxyl group at the 7-position and a phenyl group at the 4-position. This structure is crucial for its biological activity and interactions with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be below 100 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis via modulation of apoptotic pathways. Specifically, compounds derived from this compound were shown to upregulate pro-apoptotic genes (P53 and Bax) while downregulating anti-apoptotic genes (Bcl-2) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | <100 |

| This compound | HCT-116 | <100 |

| Doxorubicin | MCF-7 | 29.61 |

| Doxorubicin | HCT-116 | 23.65 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied.

Research Findings:

- Broad-Spectrum Activity : Studies have shown that this compound exhibits significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentrations (MICs) were reported as low as 0.007 µg/mL for certain derivatives .

- Inhibition Mechanisms : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Gram-positive bacteria | 0.5 - 3.9 |

| Gram-negative bacteria | 0.5 - 3.9 |

| Fungi | 0.5 - 3.9 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated notable anti-inflammatory effects .

Case Studies:

- NF-kB Inhibition : Research indicates that the compound can inhibit NF-kB activation in macrophages stimulated by LPS, leading to reduced production of pro-inflammatory cytokines .

- Nitric Oxide Production : It has been shown to suppress LPS-induced nitric oxide production without causing cytotoxicity in RAW 264.7 macrophages .

Summary of Biological Activities

The biological activities of this compound are summarized below:

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induces apoptosis; cytotoxic against cancer cell lines |

| Antimicrobial | Effective against various pathogens; low MIC values |

| Anti-inflammatory | Inhibits NF-kB; reduces nitric oxide production |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-hydroxy-4-phenyl-2-chromanone?

- Answer : The Claisen-Schmidt condensation is a key route, involving base-catalyzed reactions between hydroxy-substituted acetophenones and aldehydes. For example, 1-(2-hydroxy-5-methoxyphenyl)ethanone reacts with substituted benzaldehydes under alkaline conditions (e.g., KOH in ethanol) to form chromanone derivatives . Post-synthetic alkylation (e.g., using propargyl bromide in DMF with K₂CO₃) can introduce functional groups . Purification via recrystallization (ethanol or DMF) typically achieves ~75% yields .

Q. Which spectroscopic techniques are critical for structural characterization?

- Answer :

- NMR : For elucidating substituent positions and stereochemistry (e.g., dihedral angles between aromatic rings) .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., C–H···O interactions), and conformational analysis (e.g., envelope conformation of the pyran ring) .

- HPLC : Validates purity (>95%) for biologically active derivatives .

Q. What protocols ensure safe handling and storage?

- Answer :

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation .

- PPE : Lab coats, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic/basic residues before disposal; avoid aqueous release due to moderate aquatic toxicity .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxicity)?

- Answer : Cross-validate using orthogonal assays:

- Primary Screens : Microbroth dilution (MIC) for antimicrobial activity .

- Secondary Assays : Mammalian cell cytotoxicity (e.g., MTT assay) to distinguish selective toxicity .

- Structural Analogs : Compare derivatives (e.g., halogen-substituted phenyl groups) to identify pharmacophores .

- Purity Verification : Use HPLC to rule out impurities as confounding factors .

Q. What computational strategies optimize structure-activity relationships (SAR)?

- Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial enzymes) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., RMSD <2 Å over 100 ns) .

- QSAR Models : Use descriptors like logP, TPSA, and H-bond donors to correlate substituent effects with activity .

Q. How to enhance reaction yields in chromanone synthesis?

- Answer :

- Solvent Optimization : Polar aprotic solvents (DMF) improve alkylation efficiency vs. ethanol .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may reduce side products in cross-coupling steps .

- Design of Experiments (DoE) : Statistically optimize temperature, stoichiometry, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.